molecular formula C28H24N6O2 B15167464 1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]- CAS No. 357166-14-4

1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-

Cat. No.: B15167464
CAS No.: 357166-14-4
M. Wt: 476.5 g/mol
InChI Key: HHBALISPRLWQPR-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- is a complex organic compound belonging to the class of N,N’,O,O’-tetradentate ligands. These ligands are known for their ability to form strong complexes with transition metal cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- typically involves the reaction of 1,10-phenanthroline-2,9-dicarbonyl chloride with N,N’-dimethylethylenediamine in the presence of triethylamine. This reaction yields the desired compound with a yield of up to 48% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide and pyridine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- involves its ability to form stable complexes with metal ions. The compound’s tetradentate nature allows it to coordinate with metal cations through its nitrogen and oxygen atoms. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- is unique due to its specific structure, which includes both phenanthroline and pyridinyl groups. This structure enhances its ability to form stable complexes with metal ions and provides distinct properties compared to other similar compounds .

Properties

CAS No.

357166-14-4

Molecular Formula

C28H24N6O2

Molecular Weight

476.5 g/mol

IUPAC Name

2-N,9-N-bis(2-pyridin-2-ylethyl)-1,10-phenanthroline-2,9-dicarboxamide

InChI

InChI=1S/C28H24N6O2/c35-27(31-17-13-21-5-1-3-15-29-21)23-11-9-19-7-8-20-10-12-24(34-26(20)25(19)33-23)28(36)32-18-14-22-6-2-4-16-30-22/h1-12,15-16H,13-14,17-18H2,(H,31,35)(H,32,36)

InChI Key

HHBALISPRLWQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=O)NCCC5=CC=CC=N5)C=C2

Origin of Product

United States

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